molecular formula C12H24O2 B1612441 Dodecanoic-2-13C acid CAS No. 287100-78-1

Dodecanoic-2-13C acid

Cat. No. B1612441
CAS RN: 287100-78-1
M. Wt: 201.31 g/mol
InChI Key: POULHZVOKOAJMA-KHWBWMQUSA-N
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Description

Dodecanoic-2-13C acid, also known as lauric acid-2-13C, is a fatty acid found in coconut oil and other naturally occurring sources. It is a naturally occurring, saturated fatty acid with a 12-carbon chain, and is commonly used in laboratory experiments due to its low cost and availability. It has been studied for its various applications in scientific research, and is known for its biochemical and physiological effects.

Scientific Research Applications

Thermal Energy Storage

Dodecanoic acid has been identified as a promising phase-change material for latent heat energy storage, particularly in solar thermal applications. The melting transition of dodecanoic acid has been examined to understand its suitability for this purpose, with results suggesting its potential for efficient energy storage in renewable energy systems (Desgrosseilliers et al., 2013).

Corrosion Inhibition

In the oil and gas industry, dodecanoic acid has shown significant potential as a corrosion inhibitor, particularly in CO2-containing environments. It has been observed to inhibit the adhesion of iron-oxidizing bacteria on carbon steel, which can enhance the material's durability in harsh operational conditions (Liu et al., 2016).

Metabolic Studies

Dodecanoic acid has been utilized in metabolic studies to understand the in situ metabolism of medium-chain dicarboxylic acids in the liver. By employing 13C and 1H NMR spectroscopic techniques, researchers have been able to trace the metabolic pathways and products, providing insights into fatty acid metabolism and its implications for health and disease (Cerdán et al., 1988).

Material Science

In material science, dodecanoic acid has been used to induce the nucleation and growth of calcium carbonate particles, leading to the synthesis of hydrophobic calcium carbonate. This process has implications for the development of advanced materials with specific surface properties and applications in various industries (Wang et al., 2010).

Polymer Chemistry

Dodecanoic acid plays a role in the crosslinking of epoxidized natural rubber, where it acts in conjunction with imidazole to accelerate the crosslinking process. This has implications for the development of durable and resilient rubber-based materials with enhanced mechanical properties (Pire et al., 2012).

Mechanism of Action

Target of Action

Dodecanoic-2-13C acid, also known as Lauric acid-2-13C , is a medium-chain saturated fatty acid. Its primary targets are a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungal strains . These microorganisms play crucial roles in infectious diseases, making this compound an important compound in antimicrobial therapy .

Mode of Action

The acid can integrate into the lipid bilayer of the cell membrane, disrupting its structure and function, leading to cell death .

Biochemical Pathways

This compound affects several biochemical pathways. In a study involving Escherichia coli, it was found that the acid can be converted into various metabolites through the amino acids and short-chain fatty acid metabolism pathways . These metabolites can then be transported to different organs in the body, influencing various biochemical processes .

Result of Action

The primary result of this compound’s action is its antimicrobial effect. It has been found to be effective against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents . Moreover, its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the acid, which in turn can influence its absorption and distribution. Temperature can also affect its stability and efficacy. Furthermore, the presence of other compounds can influence its action, either by competing for the same targets or by modifying the targets, thereby affecting the acid’s efficacy .

Biochemical Analysis

Biochemical Properties

Dodecanoic-2-13C acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have strong bactericidal properties

Cellular Effects

This compound has been found to influence various types of cells and cellular processes. For example, it has been reported to induce oxidative stress-mediated apoptotic death in liver cancer cells through the mitochondrial pathway . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to exhibit larvicidal, ovicidal, pupicidal, and repellent activities against the malarial vector Anopheles stephensi

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(213C)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584335
Record name (2-~13~C)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287100-78-1
Record name (2-~13~C)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-78-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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